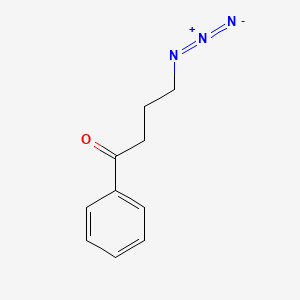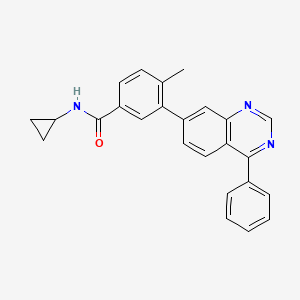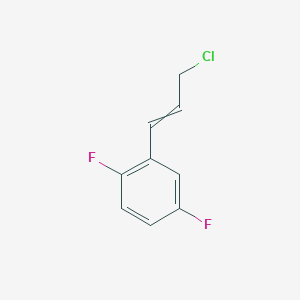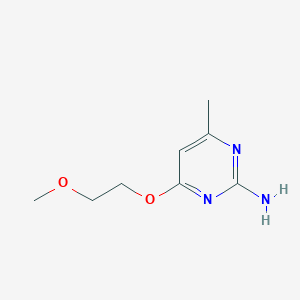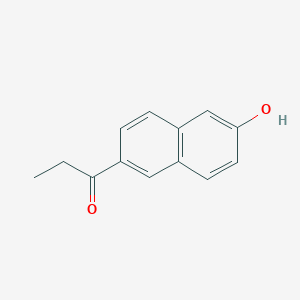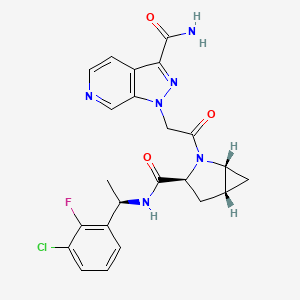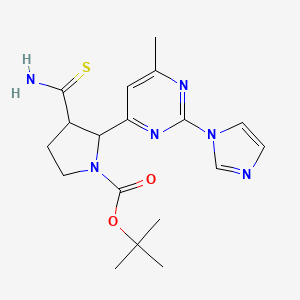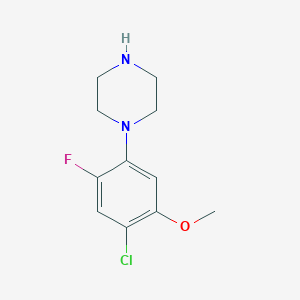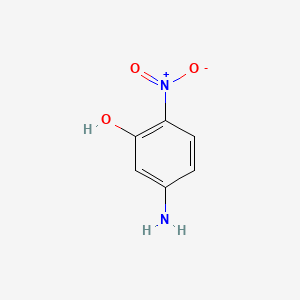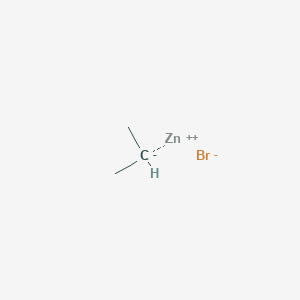
2-PROPYLZINC BROMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-PROPYLZINC BROMIDE is an organozinc compound that has garnered significant interest in the field of organic chemistry. This compound is known for its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds. The presence of both zinc and bromide in its structure imparts unique reactivity characteristics, making it a valuable reagent in organic synthesis.
Preparation Methods
2-PROPYLZINC BROMIDE can be synthesized through several methods, with the most common being the reaction of zinc with an alkyl halide. The general reaction involves the treatment of zinc with 1-bromo-2-methylpropane in the presence of an inert solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the zinc reagent .
Industrial Production Methods:
Direct Synthesis: Zinc metal is reacted with 1-bromo-2-methylpropane in an anhydrous ether solvent under an inert atmosphere.
Grignard Reagent Method: A Grignard reagent, such as isopropylmagnesium bromide, is reacted with zinc chloride to form 1-methylethylzinc bromide.
Chemical Reactions Analysis
2-PROPYLZINC BROMIDE undergoes a variety of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded carbon acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions:
Reagents: Palladium catalysts, organic halides, carbonyl compounds.
Conditions: Inert atmosphere, anhydrous solvents like THF or diethyl ether.
Major Products:
Alcohols: Formed from the addition to carbonyl compounds.
Coupled Products: Formed from cross-coupling reactions with organic halides.
Scientific Research Applications
2-PROPYLZINC BROMIDE has a wide range of applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules through cross-coupling and addition reactions.
Material Science: Employed in the preparation of zinc-based metal-organic frameworks (MOFs) which have applications in gas storage, catalysis, and drug delivery.
Battery Technology: Utilized in the development of zinc-bromine rechargeable batteries, which are considered for next-generation energy storage solutions.
Mechanism of Action
The mechanism of action of 1-methylethylzinc bromide primarily involves its role as a nucleophile in organic reactions. The zinc-carbon bond is polarized, with the carbon bearing a partial negative charge, making it highly reactive towards electrophiles. In cross-coupling reactions, the zinc reagent transfers the organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
2-PROPYLZINC BROMIDE can be compared with other organozinc compounds such as:
Diethylzinc: Another organozinc reagent used in similar synthetic applications but with different reactivity profiles.
Phenylzinc Bromide: Used in the synthesis of aromatic compounds through cross-coupling reactions.
Uniqueness: this compound is unique due to its specific reactivity profile, which allows for selective formation of carbon-carbon bonds under mild conditions. Its use in the synthesis of complex organic molecules and materials science applications highlights its versatility .
Conclusion
This compound is a valuable reagent in organic chemistry with diverse applications ranging from organic synthesis to material science and battery technology. Its unique reactivity and ability to form carbon-carbon bonds make it an indispensable tool for chemists.
Properties
Molecular Formula |
C3H7BrZn |
|---|---|
Molecular Weight |
188.4 g/mol |
IUPAC Name |
zinc;propane;bromide |
InChI |
InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
NTUATXZETUXBSR-UHFFFAOYSA-M |
Canonical SMILES |
C[CH-]C.[Zn+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


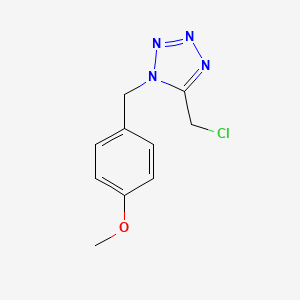
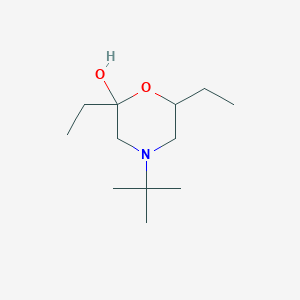
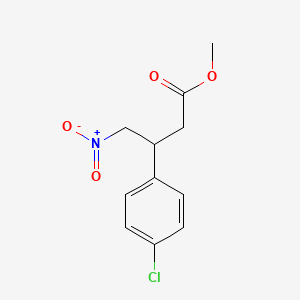
![5,8-Dihydro-2H-5,8-epoxynaphtho[2,3-d][1,3]dioxole](/img/structure/B8689864.png)

